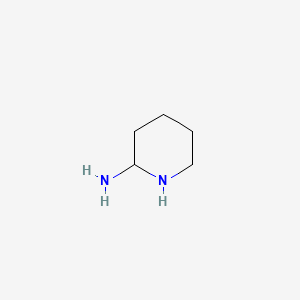

2-Aminopiperidine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

piperidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-5-3-1-2-4-7-5/h5,7H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAKNYTQAGPEFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329621 | |

| Record name | 2-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45505-62-2 | |

| Record name | 2-Aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 45505-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminopiperidine: Structural Analogues and Derivatives in Modern Drug Discovery

Foreword: The Enduring Privilege of the Piperidine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged structures" for their ability to interact with a wide range of biological targets in a specific and high-affinity manner. The piperidine ring is arguably one of the most prominent members of this elite group, present in over twenty classes of pharmaceuticals.[1][2] Its sp3-rich, three-dimensional character offers a distinct advantage over flat, aromatic systems, enabling more precise and complex interactions with protein binding sites.[2]

This guide focuses on a particularly valuable subset: 2-aminopiperidine and its structural analogues. The introduction of an amino group at the C2 position creates an inherent chiral center and a critical hydrogen-bonding node, profoundly influencing the molecule's pharmacological profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold. We will delve into the causality behind synthetic choices, present validated experimental approaches, and explore the future trajectory of these compelling molecules.

Part I: The Core Scaffold: Synthesis and Stereochemical Considerations

The synthetic accessibility of the this compound core is paramount to its widespread use. The choice of a synthetic route is a critical decision driven by factors such as required scale, cost, and, most importantly, the need for stereochemical control.[3]

Foundational Synthetic Strategies

Classical approaches to aminopiperidines often involve the functionalization of a pre-formed piperidine ring. A common and efficient method is the reductive amination of a corresponding N-protected 2-piperidone. This one-pot reaction is highly effective for generating racemic or achiral analogues and is suitable for large-scale production.[3]

Another robust method involves the catalytic hydrogenation of substituted 2-aminopyridine precursors. Recent advances have led to the development of heterogeneous cobalt and palladium catalysts that allow for this transformation under milder, more environmentally friendly conditions, sometimes even in water.[1]

The Imperative of Asymmetry: Stereoselective Synthesis

For most biological targets, chirality is non-negotiable. The two enantiomers of a this compound derivative can have drastically different potencies, selectivities, and metabolic profiles. Therefore, mastering asymmetric synthesis is essential.

Biocatalytic Reductive Amination: A green and highly selective approach utilizes enzymes like ω-transaminases or engineered reductive aminases (RedAms).[3][4] These enzymes can directly aminate a prochiral N-protected piperidone to yield a single enantiomer in high purity, avoiding the need for chiral auxiliaries or resolution steps.[3][5] The growing library of engineered transaminases has expanded the substrate scope to include bulkier and more complex molecules.[5]

Synthesis from the Chiral Pool: An alternative strategy employs readily available chiral starting materials. For instance, L-glutamic acid can be used to construct the chiral 3-aminopiperidine core through a multi-step sequence involving esterification, protection, reduction, activation, and cyclization.[3] A similar logic can be applied to access chiral this compound analogues.

Logical Workflow for Synthetic Route Selection

The decision-making process for synthesizing a target this compound derivative can be visualized as a logical workflow.

Caption: Logical workflow for selecting a synthetic route to aminopiperidines.[3]

Part II: Structural Diversification and Structure-Activity Relationships (SAR)

Once the core is synthesized, strategic diversification is key to optimizing biological activity. Modifications can be made at the C2-amino group, the N1-piperidine nitrogen, or other positions on the ring.

Case Study 1: CCR5 Antagonists for HIV Therapy

Piperazinopiperidine amide analogues are potent antagonists of the CCR5 receptor, a critical co-receptor for HIV entry into host cells. SAR studies on this class have revealed highly specific structural requirements.[6]

-

Stereochemistry is Vital: The S-configuration of the substituent on the piperazine ring is essential for high-affinity CCR5 binding.[6]

-

Steric Hindrance is Detrimental: Bulky or aryl substituents at the 2-position of the piperazine ring are detrimental to activity, suggesting a constrained binding pocket.[6]

This knowledge allowed for the targeted synthesis of highly potent compounds like Vicriviroc.[6]

Case Study 2: μ-Opioid Receptor (MOR) Agonists for Pain Management

A series of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues were developed as potent and selective MOR agonists.[7]

-

Linker and Phenyl Substitution: The linker between the piperidine and phenyl rings, along with the substitution pattern on the phenyl ring, played a pivotal role in binding affinity and selectivity.[7]

-

Enantioselectivity: The (3R, 4S)-enantiomer of the lead compound 23 was found to be a significantly more potent and selective MOR agonist than its (3S, 4R)-counterpart.[7]

| Compound | Configuration | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

| rac-23 | Racemic | 0.0034 | 41.67 | 7.9 |

| (3R, 4S)-23 | (3R, 4S) | 0.0021 | 18.4 | 25.8 |

| (3S, 4R)-23 | (3S, 4R) | >1000 | >1000 | >1000 |

| Table 1: Comparative binding affinities of compound 23 and its enantiomers for opioid receptors, demonstrating the critical role of stereochemistry. Data sourced from Huang et al., 2021.[7] |

Case Study 3: Sigma-1 (σ1R) Receptor Ligands

In the development of dual Histamine H3 / σ1 receptor ligands, replacing a piperazine ring with a piperidine ring dramatically increased affinity for the σ1R while maintaining high affinity for the H3R.[8] This highlights how a subtle structural change in the basic amine moiety can be a critical determinant for receptor selectivity.[8]

Part III: Therapeutic Applications and Mechanisms of Action

The versatility of the this compound scaffold is reflected in its broad range of pharmacological applications.[9][10]

Oncology

Piperidine derivatives are integral to many anticancer agents, acting through various mechanisms.[11][12]

-

Cell Cycle Arrest: The derivative 2-amino-4-(1-piperidine) pyridine has been shown to inhibit the proliferation of colon cancer cells (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase.[11]

-

Signaling Pathway Inhibition: Many analogues function by inhibiting critical signaling pathways essential for cancer cell survival and proliferation, such as the PI3K/Akt pathway.[11]

Caption: Simplified PI3K/Akt signaling pathway inhibited by piperidine derivatives.[11]

Antimicrobial and Antiviral Activity

The scaffold has been successfully incorporated into potent antimicrobial agents.

-

Antitubercular Activity: Piperidinothiosemicarbazone derivatives have shown significant activity against both standard and resistant strains of M. tuberculosis.[13]

-

Antibacterial Agents: 2-aminopyridine derivatives, which can be hydrogenated to 2-aminopiperidines, have been developed as broad-spectrum antibacterial agents.[14]

Central Nervous System (CNS) Disorders

The ability of the piperidine ring to cross the blood-brain barrier makes it a staple in neuropharmacology.

-

Alzheimer's Disease: Donepezil, a key drug for Alzheimer's therapy, contains a piperidine moiety and its synthesis involves the hydrogenation of a pyridine precursor.[1][2]

-

Antipsychotics: Numerous antipsychotic medications, such as Risperidone and Haloperidol, feature a piperidine ring, highlighting its importance in modulating CNS receptors.[15]

-

Analgesics: As discussed, derivatives can be potent opioid receptor agonists for pain management.[7]

Part IV: A Practical Guide for the Bench Scientist

Translating theory into practice requires robust and reproducible methodologies. This section provides validated protocols for the synthesis and evaluation of this compound derivatives.

Experimental Workflow: From Concept to Data

A typical drug discovery workflow for novel analogues involves synthesis, purification, structural confirmation, and biological evaluation.

Caption: Standard experimental workflow for synthesis and evaluation.

Protocol 1: Synthesis of a 4-Amino-1-Boc-piperidine Derivative

This protocol describes the reductive amination of N-Boc-4-piperidone, a common method for producing a key building block for more complex derivatives.[3]

Objective: To synthesize 4-amino-1-Boc-piperidine.

Materials:

-

1-Boc-4-piperidone

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Procedure:

-

Reaction Setup: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature until all solids dissolve.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not rise significantly.

-

Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Once complete, remove the methanol under reduced pressure (rotary evaporation).

-

Extraction: Resuspend the resulting residue in deionized water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product via flash column chromatography on silica gel to obtain the pure 4-amino-1-Boc-piperidine.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Trustworthiness Note: This protocol is self-validating. The progress is monitored (Step 3), and the final product's identity and purity are rigorously confirmed by standard analytical techniques (Step 8), ensuring the reliability of the synthesized material for subsequent steps or biological testing.

Protocol 2: Cell Viability (IC50) Determination via MTS Assay

This protocol outlines a standard colorimetric assay to measure the cytotoxic effect of a synthesized compound on a cancer cell line.[12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

Test compound dissolved in DMSO (stock solution)

-

96-well clear-bottom cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Multichannel pipette, incubator (37 °C, 5% CO₂), microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in growth medium from the DMSO stock. The final DMSO concentration in all wells should be kept constant and low (<0.5%). Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (medium + DMSO) and "no cell" (medium only) wells.

-

Incubation: Incubate the plate for 48-72 hours at 37 °C with 5% CO₂.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37 °C. The MTS reagent is bioreduced by viable cells into a colored formazan product.

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis:

-

Subtract the average absorbance of the "no cell" wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_test / Abs_control) * 100.

-

Plot the % Viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal, variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Part V: Conclusion and Future Outlook

The this compound scaffold and its derivatives continue to be a remarkably fruitful area of research in drug discovery. Their synthetic tractability, coupled with their proven ability to interact with a diverse array of biological targets, ensures their relevance for years to come.

Future efforts will likely focus on several key areas:

-

Novel Modalities: Incorporating the this compound core into newer therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs) and covalent inhibitors.

-

Enhanced Selectivity: Leveraging computational chemistry and advanced screening methods to design analogues with even greater selectivity for their intended targets, thereby reducing off-target effects.

-

Green Chemistry: Expanding the use of biocatalytic and flow chemistry processes to make the synthesis of these vital compounds more sustainable and efficient.

For the drug development professional, the this compound framework is not merely a building block but a strategic asset. A deep understanding of its chemistry, SAR, and biological potential is essential for unlocking the next generation of therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajchem-a.com [ajchem-a.com]

- 10. researchgate.net [researchgate.net]

- 11. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperidine - Wikipedia [en.wikipedia.org]

A Deep Dive into the Spectroscopic Signature of 2-Aminopiperidine: An In-Depth Technical Guide

This guide provides a comprehensive technical analysis of the spectroscopic characteristics of 2-aminopiperidine, a pivotal heterocyclic amine in synthetic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles and field-proven expertise.

Introduction: The Structural Significance of this compound

This compound, with the molecular formula C5H12N2, is a saturated heterocyclic compound featuring a piperidine ring substituted with an amino group at the C2 position.[1][2] This seemingly simple molecule possesses a rich stereochemistry and conformational flexibility that significantly influences its spectroscopic output. Understanding its spectral signature is paramount for its identification, purity assessment, and the structural elucidation of its derivatives, which are prevalent in a wide array of biologically active compounds.

The piperidine moiety itself is a common scaffold in many pharmaceuticals.[3] The introduction of an amino group at the second position creates a chiral center and introduces additional complexities and functionalities that are critical to its role in chemical synthesis and drug design. This guide will systematically dissect the information revealed by the primary spectroscopic techniques used in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its connectivity, stereochemistry, and conformational dynamics.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is characterized by a series of multiplets in the aliphatic region, reflecting the protons of the piperidine ring, and a broad signal corresponding to the amine protons. The exact chemical shifts and coupling patterns are highly sensitive to the solvent, concentration, and temperature due to hydrogen bonding and conformational exchange.

Key Expected Resonances:

-

H2 (CH-N): The proton attached to the carbon bearing the amino group is expected to appear as a multiplet, typically in the range of 2.8 - 3.2 ppm . Its chemical shift is influenced by the electronegativity of the adjacent nitrogen atoms.

-

Piperidine Ring Protons (H3, H4, H5, H6): These protons will present as a complex series of overlapping multiplets, generally between 1.3 and 2.0 ppm . The axial and equatorial protons at each position are chemically non-equivalent, leading to complex splitting patterns. Protons on carbons adjacent to the ring nitrogen (α-CH₂) are typically found in the 2.4 - 2.8 ppm range.[4]

-

NH and NH₂ Protons: The protons on the two nitrogen atoms will appear as broad singlets. Their chemical shifts are highly variable and depend on factors like solvent and concentration.[4] The addition of D₂O will lead to the exchange of these protons with deuterium, causing their signals to disappear from the spectrum, a useful technique for their identification.[5]

dot graph "" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="¹H NMR Key Correlations for this compound", labelloc=t, width=8, height=4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Key ¹H NMR correlations for this compound.¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a direct count of the non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are expected, corresponding to the five carbon atoms of the piperidine ring.

Expected Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 (CH-N) | 65 - 70 | Deshielded due to the attachment of two nitrogen atoms. |

| C6 (CH₂-N) | 50 - 55 | Deshielded by the adjacent ring nitrogen. |

| C3, C5 | 28 - 35 | Typical aliphatic methylene carbons in a cyclic system. |

| C4 | 20 - 25 | The most shielded carbon, furthest from the nitrogen atoms. |

Note: These are predicted values and can vary based on experimental conditions.[4]

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent can significantly impact the chemical shifts, particularly of the NH and NH₂ protons.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

-

Spectral Interpretation: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule. Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. In this compound, the key vibrational modes are associated with the N-H and C-N bonds.

Characteristic IR Absorptions:

-

N-H Stretching: Primary amines (R-NH₂) typically show two absorption bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes.[6][7] Secondary amines (R₂N-H) exhibit a single, weaker band in this region.[7] Therefore, this compound will display characteristic absorptions for both a primary and a secondary amine.

-

N-H Bending: A medium to strong absorption band is expected in the range of 1580-1650 cm⁻¹ due to the scissoring vibration of the primary amino group.[7]

-

C-N Stretching: The stretching vibration of the C-N bonds in aliphatic amines typically appears in the 1020-1250 cm⁻¹ region.[7]

-

C-H Stretching: Strong absorptions due to the C-H bonds of the piperidine ring will be observed between 2850 and 2960 cm⁻¹.[6]

dot graph "" { graph [splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, label="IR Spectroscopy Workflow for this compound", labelloc=t, width=8, height=4]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Workflow for IR spectroscopic analysis.Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be prepared as a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the sample is a solid salt.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.[4]

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.

Key Mass Spectrometric Features:

-

Molecular Ion (M⁺): The molecular weight of this compound is 100.16 g/mol .[1] In techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 101.1 is expected to be a prominent peak.[3]

-

Fragmentation Pathways: The fragmentation of piperidine derivatives is heavily influenced by the nitrogen atom.[3] Common fragmentation patterns include:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway, especially in Electron Ionization (EI). This can lead to the formation of stable iminium ions.[3]

-

Loss of the Amino Group: Fragmentation involving the loss of the NH₂ group (or NH₃ from the protonated molecule) is a likely pathway.

-

Ring Fission: The piperidine ring can undergo cleavage, leading to various acyclic fragment ions.[3]

-

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[4]

-

Ionization: Choose an appropriate ionization technique. ESI is a "soft" ionization method that typically yields a strong molecular ion peak, while EI is a "hard" ionization technique that results in more extensive fragmentation.[4]

-

Analysis: The mass spectrum is recorded, displaying the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways of selected precursor ions.[3]

Conclusion: A Unified Spectroscopic Picture

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a detailed and self-validating structural characterization. Each technique offers a unique piece of the puzzle: NMR elucidates the carbon-hydrogen framework, IR identifies the key functional groups, and MS confirms the molecular weight and reveals characteristic fragmentation patterns. For researchers and drug development professionals, a thorough understanding of these spectroscopic signatures is essential for quality control, reaction monitoring, and the confident structural assignment of novel this compound derivatives.

References

- 1. This compound | C5H12N2 | CID 421842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 45505-62-2 [amp.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

physical and chemical properties of 2-Aminopiperidine

An In-depth Technical Guide to 2-Aminopiperidine

Executive Summary

This compound is a pivotal heterocyclic amine, recognized for its integral role as a building block in the synthesis of pharmaceuticals and agrochemicals. Its structure, featuring a chiral center and two nitrogen atoms with distinct basicities, imparts unique physicochemical and reactive properties. This guide offers a comprehensive exploration of this compound, detailing its molecular structure, stereochemistry, and key physicochemical characteristics. It further delves into its chemical reactivity, spectroscopic profile, and established protocols for its characterization, providing researchers, scientists, and drug development professionals with a foundational understanding of this versatile compound.

Molecular Structure and Stereochemistry

This compound, with the chemical formula C5H12N2, is a saturated heterocyclic compound.[1][2][3] Its structure consists of a six-membered piperidine ring with an amino group substituted at the second carbon atom. This substitution creates a chiral center at the C2 position, meaning this compound exists as a pair of enantiomers: (R)-2-aminopiperidine and (S)-2-aminopiperidine.

The presence of these stereoisomers is of paramount importance in drug development, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The biological activity of many pharmaceuticals derived from this compound is highly dependent on the specific stereochemistry at this center.

Figure 1: Stereoisomers of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H12N2 | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 160 - 163 °C | [4][5][6] |

| Density | 0.910 - 0.95 g/cm³ | [4][5][6] |

| pKa | 10.64 | [4] |

| Solubility | Soluble in water, ethanol, and ether | [4] |

| Flash Point | 57 °C | [4] |

Key Insights into Physicochemical Properties:

-

Basicity (pKa): this compound possesses two basic nitrogen atoms: the endocyclic secondary amine and the exocyclic primary amine. The provided pKa of 10.64 is a macroscopic value.[4] The endocyclic nitrogen is generally more basic due to the electron-donating effect of the alkyl chain. This differential basicity can be exploited for selective reactions.

-

Solubility: Its solubility in both water and common organic solvents like ethanol and ether is attributed to the presence of the amino groups, which can participate in hydrogen bonding.[4] This property is advantageous for its use in a variety of reaction conditions.

Spectroscopic Data

Spectroscopic techniques are indispensable for the identification and characterization of this compound. Below is a summary of expected spectral features.

3.1 Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretching: The primary amine (NH2) will show two bands in the region of 3400-3250 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations. The secondary amine (NH) will display a single, weaker band in the same region.

-

C-H Stretching: Bands in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the piperidine ring.

-

N-H Bending: The scissoring vibration of the primary amine is expected to appear around 1650-1580 cm⁻¹.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show a complex pattern of signals in the aliphatic region (typically 1.0-3.5 ppm) corresponding to the protons of the piperidine ring. The protons on the carbon bearing the amino group (C2) will be shifted downfield. The N-H protons will appear as broad signals that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the five carbon atoms of the piperidine ring. The C2 carbon, attached to the amino group, will be the most downfield-shifted among the ring carbons.

3.3 Mass Spectrometry (MS)

In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z 100. The fragmentation pattern will be characterized by the loss of the amino group and cleavage of the piperidine ring.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the nucleophilicity and basicity of its two amino groups.

-

Nucleophilic Reactions: Both nitrogen atoms can act as nucleophiles. The primary amino group is generally more sterically accessible and will preferentially react in many cases, such as in acylation and alkylation reactions.

-

Basicity: As a base, this compound can participate in acid-base reactions and can be used as a basic catalyst.

4.1 Common Reactions

-

Acylation: Reaction with acyl chlorides or anhydrides will lead to the formation of amides. Selective acylation of the primary amine is often possible under controlled conditions.

-

Alkylation: Reaction with alkyl halides will result in N-alkylation. The degree of alkylation can be controlled by the reaction stoichiometry and conditions.

-

Condensation Reactions: The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines (Schiff bases).

Figure 2: General Acylation Reaction of this compound.

Synthesis and Purification

Several synthetic routes to this compound have been reported in the literature. A common approach involves the reduction of 2-aminopyridine. Purification is typically achieved through distillation under reduced pressure.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes serious eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[7][8][9] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[7][8][10]

Experimental Protocols

7.1 Characterization of this compound by ¹H NMR

Objective: To confirm the identity and purity of a this compound sample using ¹H NMR spectroscopy.

Methodology:

-

Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Set the instrument to acquire a ¹H NMR spectrum.

-

Data Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative ratios of the protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the this compound structure.

Figure 3: Workflow for ¹H NMR Characterization.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its unique structural features, including its stereochemistry and the presence of two reactive amino groups, provide a versatile platform for the synthesis of a wide range of complex molecules. A thorough understanding of its physical and chemical properties, as detailed in this guide, is crucial for its effective and safe utilization in research and development.

References

- 1. This compound | C5H12N2 | CID 421842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS NO. 45505-62-2 | this compound | C5H12N2 [localpharmaguide.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound: Properties, Applications, Safety & Supplier Guide | China Manufacturer & Exporter [pipzine-chem.com]

- 5. This compound | 45505-62-2 [m.chemicalbook.com]

- 6. 45505-62-2 | this compound [chemindex.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 9. fishersci.com [fishersci.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to the Safe Handling of 2-Aminopiperidine for Research and Development Professionals

Introduction: 2-Aminopiperidine (CAS No: 45505-62-2), a cyclic diamine, is a valuable building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and complex organic molecules.[1] Its utility, however, is paired with a significant hazard profile that demands a rigorous and informed approach to its handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this compound, ensuring both personal safety and experimental integrity. The protocols and insights herein are synthesized from authoritative safety data sheets and established laboratory safety principles, emphasizing the causality behind each procedural recommendation.

Section 1: Hazard Identification and Toxicological Profile

A foundational understanding of the inherent risks of a chemical is the cornerstone of safe laboratory practice. This compound is classified as a hazardous substance with acute and corrosive properties.[2][3][4][5] Its primary dangers lie in its ability to cause severe chemical burns and its toxicity upon ingestion.

GHS Hazard Summary The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the primary hazards associated with this compound.

| Hazard Class | Category | Hazard Statement | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Danger |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage | |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Data compiled from multiple safety data sheets.[2][3][5]

Toxicological Deep Dive:

-

Corrosivity: The most immediate and severe risk is the chemical's corrosive nature.[4] Direct contact with the liquid or its concentrated vapors can cause rapid and severe destruction of living tissue. For the skin, this manifests as painful burns, while eye contact can lead to permanent damage and blindness.[4] Ingestion of alkaline corrosives like this compound can produce severe burns to the mouth, throat, and gastrointestinal tract.[4]

-

Acute Oral Toxicity: The compound is classified as harmful if swallowed, with a predicted oral LD50 in rats of 1034.06 mg/kg.[2] This signifies that a relatively small amount can be toxic if ingested.

-

Inhalation Toxicity: While specific STOT (Specific Target Organ Toxicity) data is limited, inhaling vapors or mists is known to be damaging to the health of the individual and can cause severe irritation to the respiratory tract, with symptoms including coughing, choking, and pain.[4][6]

-

Chronic Exposure: It is critical to note that the chronic health effects of this compound have not been fully investigated.[2] This data gap necessitates a conservative approach, minimizing all routes of exposure to prevent potential long-term health consequences.

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The hierarchy of controls dictates that engineering solutions are the first line of defense, supplemented by administrative controls and, finally, Personal Protective Equipment (PPE). This multi-layered approach provides robust protection against the hazards outlined above.

Engineering Controls: The Non-Negotiable First Step

-

Chemical Fume Hood: All handling of this compound, from aliquoting to use in a reaction, must be conducted within a certified chemical fume hood.[3] This is not merely a suggestion but a mandatory practice to contain its corrosive and irritating vapors, preventing respiratory exposure.[4]

-

Emergency Stations: Ensure that a fully functional safety shower and eyewash station are located in the immediate vicinity of the workstation.[2][3] Their proximity is critical for the rapid decontamination required in the event of an exposure.

Personal Protective Equipment (PPE): The Last Line of Defense PPE selection must be deliberate and based on a thorough risk assessment of the planned procedure. The following table outlines the minimum required PPE.

| Protection Type | Specific Recommendations | Rationale & Causality |

| Eye/Face | Wear chemical safety goggles and a full-face shield.[2][4] | Safety glasses alone are insufficient. The corrosive nature of this compound presents a significant splash hazard. A face shield protects the entire face from splashes that could circumvent goggles. |

| Hand | Wear elbow-length, chemical-resistant gloves (e.g., Butyl rubber, Viton™, or appropriate laminate gloves). Inspect gloves for integrity before each use.[2][4] | The severe skin-corrosive properties require a high level of dermal protection. Proper glove removal technique (without touching the outer surface) is essential to prevent skin contact.[2] |

| Body | Wear a flame-retardant, chemical-resistant lab coat or apron. Trousers should be worn outside of boots to prevent chemicals from spilling into footwear.[2][4] | Protects against splashes and spills on the torso and legs. Prevents the chemical from being trapped against the skin by clothing. |

| Respiratory | Not typically required when working within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3][7] | The fume hood provides primary respiratory protection. A respirator is an emergency measure to prevent inhalation of high vapor concentrations. |

Diagram: PPE Selection Workflow The following workflow guides the user in selecting the appropriate level of PPE for tasks involving this compound.

References

- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jubilantingrevia.com [jubilantingrevia.com]

- 3. sds.chemicalsafety.com [sds.chemicalsafety.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | C5H12N2 | CID 421842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of 2-Aminopiperidine: Strategies and Methodologies for Pharmaceutical Research

The 2-aminopiperidine scaffold is a privileged structural motif, integral to a multitude of natural products and active pharmaceutical ingredients (APIs).[1][2][3] Its prevalence in medicinal chemistry stems from its ability to present substituents in a defined three-dimensional arrangement, enabling precise interactions with biological targets. However, the synthesis of this chiral heterocycle, particularly with stereochemical control, presents significant challenges that have spurred the development of diverse and innovative synthetic strategies.[4][5]

This guide provides an in-depth analysis of the core methods for synthesizing this compound and its derivatives, designed for researchers and professionals in drug development. It moves beyond a simple enumeration of reactions to explain the causality behind experimental choices, offering field-proven insights into the most effective and widely adopted protocols.

Catalytic Hydrogenation of Pyridine Precursors: The Direct Approach

The most atom-economical and direct route to the piperidine core is the catalytic hydrogenation of the corresponding pyridine.[5] This method involves the reduction of the aromatic 2-aminopyridine ring to its saturated counterpart. While straightforward in concept, the reaction's success is highly dependent on the choice of catalyst, solvent, and reaction conditions, especially given that the nitrogen heteroatom can poison many common catalysts.[5][6]

Heterogeneous Catalysis

Heterogeneous catalysts are favored in industrial settings due to their ease of separation and recyclability.[5] Platinum group metals, such as Palladium (Pd), Platinum (Pt), and Rhodium (Rh), are highly effective.

-

Palladium on Carbon (Pd/C): A widely used and cost-effective catalyst, often requiring acidic additives to protonate the pyridine ring, which facilitates the reduction.[5]

-

Rhodium Oxide (Rh₂O₃): Recent studies have shown that Rh₂O₃ can effectively catalyze the hydrogenation of various functionalized pyridines under mild conditions (5 bar H₂, 40 °C), offering a broad substrate scope.[6]

A significant challenge in the hydrogenation of 2-aminopyridine is the potential formation of the 3,4,5,6-tetrahydropyridin-2-amine tautomer, which can be resistant to further reduction under certain conditions.[6]

Homogeneous and Asymmetric Hydrogenation

Homogeneous catalysts offer the potential for higher selectivity and activity under milder conditions. The development of chiral ligands has enabled the asymmetric hydrogenation of pyridine derivatives, providing a direct route to enantioenriched piperidines, a critical goal for pharmaceutical synthesis.[4][7][8]

Iridium (Ir) complexes containing chiral P,N-ligands have shown particular promise in the asymmetric hydrogenation of 2-substituted pyridinium salts.[2] DFT calculations suggest an outer-sphere dissociative mechanism for this type of reduction.[4] Another powerful strategy involves the enantioselective hydrogenation of N-acyliminopyridinium ylides, which act as activated pyridine derivatives. This method, utilizing iridium catalysts with ligands like BINAP, provides access to substituted piperidines in good enantiomeric excesses.[9][10]

Asymmetric Synthesis: Building Chirality from the Ground Up

For pharmaceutical applications, achieving high enantiopurity is paramount. Asymmetric synthesis provides numerous pathways to chiral this compound derivatives, often employing chiral auxiliaries, organocatalysts, or biocatalysis.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary allows for the diastereoselective formation of the piperidine ring, after which the auxiliary can be cleaved to reveal the enantiomerically enriched product. A notable example involves the cyclodehydration of achiral aryl-δ-oxoacids with a chiral auxiliary like (R)-phenylglycinol. This process stereoselectively affords chiral non-racemic bicyclic lactams, which can then be further manipulated to yield either enantiomer of a 2-arylpiperidine.[11]

Organocatalysis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. For instance, an O-TMS protected diphenylprolinol catalyst can facilitate a domino Michael addition/aminalization reaction. This process constructs polysubstituted piperidines with up to four contiguous stereocenters in a single, highly enantioselective step.[12]

Biocatalysis and Chemo-Enzymatic Strategies: The Green Chemistry Approach

Nature's catalysts—enzymes—offer unparalleled selectivity under mild, environmentally benign conditions.[1] Biocatalytic and chemo-enzymatic methods are increasingly being adopted for the synthesis of chiral amines.

Transaminases for Asymmetric Amination

Omega-transaminases (TAs) are capable of converting a prochiral ketone into a chiral amine with high enantiomeric excess.[13] This approach has been successfully applied to the synthesis of 3-aminopiperidine derivatives and holds significant potential for this compound synthesis, provided a suitable ketone precursor is available. The use of immobilized transaminases allows for easier catalyst recovery and reuse, making the process more scalable and cost-effective.[13]

Chemo-Enzymatic Cascades

Combining chemical synthesis with biocatalysis creates powerful and efficient synthetic routes. A key example is the asymmetric dearomatization of activated pyridines. This strategy can involve a stereoselective one-pot amine oxidase/ene imine reductase (IRED) cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines.[1] Such chemo-enzymatic approaches have been successfully used to prepare key intermediates for approved drugs, demonstrating their industrial viability.[1]

Data Presentation: Comparison of Catalytic Hydrogenation Methods

| Catalyst System | Substrate Type | Conditions | Yield | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |

| Rh₂O₃ | Functionalized Pyridines | 5 bar H₂, 40 °C, TFE | Good to Excellent | N/A (Achiral) | [6] |

| Ir(I) with P,N-Ligand | 2-Substituted Pyridinium Salts | High Pressure H₂ | High | Up to 99.3:0.7 er | [4] |

| [Ir(COD)Cl]₂ / BINAP | N-Acyliminopyridinium Ylides | 550 psi H₂, CH₂Cl₂, rt | Good | Good | [9][10] |

| Rh[(S,S-DIOP)]H | 2-Methylquinoxaline | H₂ | N/A | Low (52:48 er) | [7] |

Mandatory Visualizations

Logical Relationship of Synthetic Strategies

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow: Asymmetric Hydrogenation of N-Iminopyridinium Ylides

Caption: Step-by-step workflow for enantioselective piperidine synthesis.

Experimental Protocols

Protocol 1: Rh₂O₃-Catalyzed Hydrogenation of Functionalized Pyridine[6]

This protocol describes a general procedure for the reduction of pyridines using a commercially available rhodium catalyst under mild conditions.

-

Reactor Setup: To a vial suitable for a high-pressure reactor, add the pyridine substrate (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%).

-

Solvent Addition: Add trifluoroethanol (TFE) (1 mL) to the vial.

-

Reaction Execution: Place the vial into the high-pressure reactor and seal the main vessel. Purge the reactor with hydrogen gas.

-

Pressurization and Heating: Pressurize the reactor with hydrogen gas to 5 bar and stir the reaction mixture at 40 °C for 16 hours.

-

Work-up: After cooling and carefully venting the reactor, the reaction mixture is concentrated. The yield can be determined by ¹H NMR spectroscopy using an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Asymmetric Hydrogenation of an N-Iminopyridinium Ylide[9]

This protocol is representative of the iridium-catalyzed enantioselective hydrogenation of activated pyridine derivatives.

-

Catalyst Preparation: In a glovebox, a stock solution of the iridium catalyst can be prepared. For the reaction, [Ir(COD)Cl]₂ (1.2 mol %), a chiral ligand such as (R)-BINAP (2.6 mol %), and Iodine (I₂) (8 mol %) are used.

-

Reactor Setup: To a high-pressure reactor vessel, add the N-acyliminopyridinium ylide substrate.

-

Solvent and Catalyst Addition: Add degassed dichloromethane (CH₂Cl₂) followed by the catalyst solution.

-

Reaction Execution: Seal the reactor, purge with hydrogen, and then pressurize to 550 psi with H₂. Stir the reaction at room temperature for 20 hours.

-

Work-up: Carefully vent the reactor. The reaction mixture is concentrated under reduced pressure. The conversion and enantiomeric excess of the resulting tetrahydropyridine derivative are determined by chiral HPLC or SFC analysis.

-

N-N Bond Cleavage: The resulting hydrogenation adduct is dissolved in a suitable solvent (e.g., methanol). Raney nickel is added, and the mixture is stirred under a hydrogen atmosphere until the N-N bond is cleaved, affording the final piperidine product. The mixture is then filtered through celite, and the solvent is removed in vacuo to yield the crude product, which can be purified by chromatography.

Conclusion and Future Outlook

The synthesis of this compound has evolved from classical hydrogenation methods to highly sophisticated asymmetric and biocatalytic strategies. While direct hydrogenation remains a powerful tool for large-scale synthesis, the demand for enantiomerically pure compounds in drug discovery has driven the development of enantioselective methods. Iridium-catalyzed asymmetric hydrogenation of activated pyridines and chemo-enzymatic cascades represent the state-of-the-art, offering high selectivity and operational efficiency.

Future research will likely focus on expanding the substrate scope of these advanced methods, developing more sustainable and cost-effective catalysts (including those based on earth-abundant metals), and integrating multi-step sequences into one-pot procedures to further streamline the synthesis of these vital pharmaceutical building blocks.

References

- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 7. chemistry.illinois.edu [chemistry.illinois.edu]

- 8. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (−)-anabasine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

Introduction: The Enduring Significance of a "Privileged" Scaffold

An In-Depth Technical Guide to 2-Aminopiperidine: From Discovery to Modern Synthetic Applications

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most important synthetic fragments in drug design.[1][2] Its derivatives are found in a multitude of pharmaceuticals and natural alkaloids, owing to the scaffold's conformational flexibility and ability to present substituents in precise three-dimensional orientations.[3][4] Among these, this compound stands out as a particularly valuable building block. This simple, chiral diamine serves as a key precursor for a diverse range of biologically active molecules, from anticancer agents to neurotherapeutics.[5][6]

This guide offers a comprehensive exploration of this compound, intended for researchers, chemists, and drug development professionals. We will trace its history from the earliest synthetic efforts, navigate the evolution of sophisticated synthetic methodologies, delve into the critical aspects of its stereochemistry, and highlight its application in modern drug discovery. The narrative is designed not merely to list facts, but to provide expert insight into the causality behind experimental choices and the logical progression of scientific thought that has cemented this compound's role in the pharmacopeia.

Part 1: Foundational Synthesis - The Reduction of 2-Aminopyridine

The history of this compound is inextricably linked to its aromatic precursor, 2-aminopyridine. As a readily available, low-molecular-weight moiety, 2-aminopyridine has long been a logical and primary starting material for accessing the saturated piperidine core.[7] The most direct and atom-economical pathway is the catalytic hydrogenation of the pyridine ring, a transformation that, while conceptually simple, presented significant early challenges.[8][9]

Early Challenges and Mechanistic Hurdles

The aromatic stabilization of the pyridine ring necessitates potent catalytic systems, often requiring high pressures and temperatures to drive the reduction to completion.[8] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, impeding the reaction.[8][10]

A more subtle challenge arises from the inherent tautomerism of 2-aminopyridine. It exists in equilibrium between the amino and imino forms. Under certain reduction conditions, particularly slightly acidic ones, the partially hydrogenated intermediate can favor the cyclic imine tautomer, 3,4,5,6-tetrahydropyridin-2-amine. This species can be resistant to further reduction, leading to incomplete conversion and the formation of undesired byproducts instead of the target this compound.[11]

Part 2: The Workhorse of Synthesis - Catalytic Hydrogenation Methodologies

Catalytic hydrogenation remains the most prevalent and scalable method for preparing this compound.[8][12] Over the decades, the process has been refined from brute-force high-pressure methods to sophisticated, selective transformations under milder conditions.

Heterogeneous Catalysis: The Industrial Standard

Heterogeneous catalysts are favored in many settings for their ease of separation and recyclability.[8]

-

Platinum Group Metals (PGMs): These are highly effective for pyridine reduction. Platinum(IV) oxide (PtO₂), often called Adams' catalyst, is a classic choice. It is typically used in the presence of an acidic solvent like glacial acetic acid. The acid serves a crucial role: it protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning.[8]

-

Palladium and Rhodium: Palladium on carbon (Pd/C) is also widely employed, often with acidic additives.[8] More recently, rhodium catalysts, such as Rhodium(III) oxide (Rh₂O₃), have been shown to effectively reduce functionalized pyridines under relatively mild conditions (e.g., 5 bar H₂, 40°C), demonstrating the continued evolution of these systems.[11]

The general workflow involves charging a high-pressure reactor with the pyridine substrate, a solvent, and the catalyst, followed by pressurization with hydrogen gas.

Caption: General workflow for heterogeneous catalytic hydrogenation.

Quantitative Comparison of Catalytic Systems

| Catalyst System | Typical Conditions | Solvent | Key Advantages/Disadvantages |

| PtO₂ (Adams') | 3-4 bar H₂, RT-50°C | Acetic Acid | Highly effective; acid required; catalyst can be pyrophoric.[8] |

| Pd/C | 10-50 bar H₂, 50-100°C | Acetic Acid, Alcohols | Widely available, cost-effective; often requires higher pressures.[8] |

| Rh₂O₃ | 5 bar H₂, 40°C | Trifluoroethanol (TFE) | Mild conditions, good for functionalized pyridines.[11] |

| Ir(I) complexes | 50 bar H₂, 80°C | Dichloromethane | Homogeneous; allows for asymmetric synthesis with chiral ligands.[1] |

Detailed Experimental Protocol: Hydrogenation using Platinum(IV) Oxide

This protocol is a representative example based on established methodologies and should be adapted and optimized for specific laboratory conditions and scales.[8][10]

-

Reactor Setup: To a suitable high-pressure reactor vessel, add 2-aminopyridine (1.0 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (5-10 mL per gram of substrate).

-

Catalyst Addition: Under an inert atmosphere if possible, carefully add the PtO₂ catalyst (typically 1-5 mol%) to the solution.

-

Reaction Execution:

-

Securely seal the reactor vessel and connect it to the hydrogenation apparatus.

-

Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4 bar).

-

Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-50°C). Monitor the reaction progress by hydrogen uptake or analytical sampling (TLC/LC-MS).

-

-

Work-up:

-

Once the reaction is complete, stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.

-

Dilute the reaction mixture with a suitable solvent like ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. CAUTION: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

-

Separate the organic layer, and extract the aqueous layer with additional ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude this compound.

-

-

Purification: Purify the crude product as necessary, typically by vacuum distillation or column chromatography.

Part 3: The Critical Dimension of Chirality

This compound possesses a stereocenter at the C2 position, meaning it exists as a pair of enantiomers. In drug development, the specific stereochemical configuration of a molecule is often critical to its pharmacological activity and safety profile; one enantiomer may be highly active while the other is inactive or even detrimental.[13][14] Therefore, methods to obtain enantiomerically pure this compound are of paramount importance.

Asymmetric Synthesis vs. Chiral Resolution

There are two primary strategies to obtain a single enantiomer:

-

Asymmetric Synthesis: Building the chiral molecule from achiral precursors using a chiral catalyst or auxiliary to direct the formation of one enantiomer over the other.[15][16]

-

Chiral Resolution: Synthesizing the racemic mixture and then separating the two enantiomers.

While asymmetric synthesis is often more elegant and atom-economical, classical resolution remains a robust, scalable, and widely practiced technique, especially for fundamental building blocks like this compound.

Principle of Classical Resolution

The most common resolution method involves reacting the racemic amine with a single enantiomer of a chiral acid (the "resolving agent"). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility) and can be separated by conventional techniques like fractional crystallization.[17][18]

Caption: Principle of separating enantiomers by forming diastereomeric salts.

Detailed Protocol: Resolution of (±)-2-Aminopiperidine

This protocol is a representative example for the resolution of a racemic amine and illustrates the general principles involved.[17][18]

-

Salt Formation: Dissolve racemic this compound (1.0 eq) in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve the chiral resolving agent, such as di-benzoyl-L-tartaric acid (0.5 to 1.0 eq), in the same solvent, heating gently if necessary.

-

Crystallization: Slowly add the resolving agent solution to the amine solution with stirring. A precipitate of one diastereomeric salt should begin to form. Allow the mixture to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystallization.

-

Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. This solid is the enriched diastereomeric salt. The mother liquor contains the other diastereomer.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is highly alkaline (pH > 12). This neutralizes the chiral acid and liberates the free enantiomerically-enriched amine.

-

Extraction: Extract the free amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification & Analysis: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The enantiomeric excess (ee) of the product should be determined using a suitable chiral analytical method (e.g., chiral HPLC or NMR with a chiral shift reagent).

-

Recrystallization (Optional): The enantiomeric purity of the product can often be improved by recrystallizing the diastereomeric salt one or more times before treatment with base.

Part 4: Applications in Modern Drug Discovery

The this compound scaffold is a validated component in numerous modern therapeutic agents, demonstrating its versatility across different biological targets.

Case Study: Modulators of RAS Signaling

Deregulated activity of the RAS family of small GTPases is implicated in approximately 30% of all human cancers.[5] A key therapeutic strategy is to modulate the proteins that regulate RAS activity, such as the guanine nucleotide exchange factor (GEF) Son of Sevenless 1 (SOS1). Recently, a class of aminopiperidine indoles was discovered that act as potent activators of SOS1.[5] These compounds bind to a pocket on SOS1, stabilizing an active conformation and promoting the exchange of GDP for GTP on RAS, ultimately modulating the downstream MAPK/ERK signaling pathway.[5] This represents a sophisticated mechanism where a small molecule can allosterically activate a protein to influence a critical cancer-related pathway.

Caption: Modulation of the SOS1-RAS signaling pathway.

This example underscores the value of the this compound core. Structure-activity relationship (SAR) studies on these indole derivatives revealed that the aminopiperidine moiety is crucial for activity, with substitutions on the piperidine ring and its amino group significantly impacting potency and cellular effects.[5]

Conclusion

From its conceptual origins as the saturated analog of 2-aminopyridine to its current status as a privileged scaffold in cutting-edge drug discovery, the journey of this compound is a testament to the enduring power of fundamental organic chemistry. The initial hurdles of aromatic ring reduction have been overcome through decades of innovation in catalysis, leading to robust, scalable, and now stereoselective synthetic routes. The ability to precisely control the stereochemistry of the C2 position through resolution or asymmetric synthesis has unlocked its full potential, enabling chemists to tailor molecules for optimal interaction with complex biological targets. As researchers continue to explore new chemical space, the versatile and functionally rich this compound scaffold is certain to remain a vital tool in the development of next-generation therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Analogues of Piperidine for Drug Design - Enamine [enamine.net]

- 5. Discovery of Aminopiperidine Indoles That Activate the Guanine Nucleotide Exchange Factor SOS1 and Modulate RAS Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 12. apps.dtic.mil [apps.dtic.mil]

- 13. Stereocontrolled synthesis of orthogonally protected 2-substituted 4-aminopiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Enantiomers of monohydroxy-2-aminotetralin derivatives and their activity at dopamine autoreceptors as studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. WO2010077798A2 - Stereoselective synthesis of piperidine derivatives - Google Patents [patents.google.com]

- 16. Catalytic asymmetric hydrogenation of N-iminopyridinium ylides: expedient approach to enantioenriched substituted piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 18. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unlocking of a Privileged Scaffold: A Technical Guide to the Potential Research Areas of 2-Aminopiperidine

For the attention of Researchers, Scientists, and Drug Development Professionals.

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of approved pharmaceuticals and natural products.[1] Its conformational flexibility and basic nitrogen atom provide a versatile three-dimensional scaffold for engaging with biological targets. Among its substituted variants, the aminopiperidines offer a key functional handle for further elaboration and specific molecular interactions. While 3- and 4-aminopiperidines have been extensively explored, the 2-aminopiperidine motif, with its unique juxtaposition of a stereocenter and two nitrogen atoms, presents a compelling, yet relatively underexplored, scaffold for innovative drug design and catalysis. This guide provides an in-depth analysis of the burgeoning research areas surrounding this compound, from its stereoselective synthesis to its potential applications in therapeutics and asymmetric catalysis.

I. The Gateway to Chirality: Stereoselective Synthesis of this compound

The therapeutic efficacy and safety of chiral molecules are often confined to a single enantiomer. Consequently, access to enantiomerically pure (R)- and (S)-2-aminopiperidine is paramount for any meaningful investigation of its potential. The synthesis of chiral piperidines can be broadly achieved through asymmetric hydrogenation, enzymatic resolutions, and chiral pool synthesis.[2]

A. Asymmetric Hydrogenation of Pyridine Precursors

A prevalent strategy for the synthesis of chiral piperidines involves the asymmetric hydrogenation of substituted pyridines.[1] Iridium-catalyzed enantioselective hydrogenation of 2-alkyl-N-benzylpyridinium salts has been shown to produce enantioenriched 2-alkyl piperidines with high levels of enantioselectivity.[3] While not directly demonstrated for the 2-amino substituted parent, this methodology provides a promising starting point.

Experimental Protocol: Representative Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt [3]

-

Catalyst Preparation: In an inert atmosphere glovebox, an iridium catalyst precursor and a chiral ligand (e.g., MeO-BoQPhos) are dissolved in a suitable solvent.

-

Reaction Setup: The 2-substituted N-benzylpyridinium salt is added to the catalyst solution in a high-pressure autoclave.

-

Hydrogenation: The autoclave is purged and pressurized with hydrogen gas to the desired pressure. The reaction is stirred at a specific temperature for a set duration.

-

Workup and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the enantioenriched piperidine derivative.

-

Analysis: The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC).

| Substrate | Catalyst System | Enantiomeric Ratio (er) | Reference |

| 2-Alkyl-N-benzylpyridinium salts | Ir/MeO-BoQPhos | up to 93:7 | [3] |

B. Biocatalytic Approaches: The Power of Enzymes

Biocatalysis, particularly the use of transaminases, offers a green and highly selective route to chiral amines from prochiral ketones.[2] A hybrid bio-organocatalytic cascade has been reported for the synthesis of 2-substituted piperidines, where a transaminase generates a key reactive intermediate for a subsequent Mannich reaction.[4] This approach highlights the potential for enzymatic methods to construct the chiral this compound core.

Conceptual Workflow: Chemo-Enzymatic Synthesis of Chiral Piperidines [5]

Caption: A chemo-enzymatic workflow for asymmetric piperidine synthesis.

II. Therapeutic Frontiers: this compound in Medicinal Chemistry

The this compound scaffold is a "privileged structure," meaning it has the potential to bind to a variety of biological targets.[6] Its strategic placement of a basic amine and a stereocenter allows for precise interactions within protein binding pockets.

A. Targeting the Central Nervous System: Ion Channel Modulation

Voltage-gated ion channels are critical for neuronal signaling, making them attractive targets for the treatment of neurological disorders.[7] Aminopiperidine sulfonamides have been identified as state-dependent inhibitors of the Cav2.2 (N-type) calcium channel, a key player in chronic pain pathways.[8] Although the initial lead compounds had metabolic liabilities, this work demonstrates the potential of the aminopiperidine core to generate potent and selective ion channel modulators.[8]

Key Findings for Aminopiperidine-based Cav2.2 Inhibitors [8]

-

Potency: Lead compounds exhibited significant, dose-dependent efficacy in preclinical models of inflammatory and neuropathic pain.

-

Selectivity: The aminopiperidine sulfonamides showed selectivity over cardiac ion channels.

-

Mechanism: The compounds acted as state-dependent inhibitors of the Cav2.2 channel.

Further research into this compound derivatives could yield novel Cav2.2 inhibitors with improved metabolic stability, offering new avenues for the treatment of chronic pain.

B. Combating Cancer and Inflammation: Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. The 2-aminopyridine moiety has been successfully employed in the design of potent and selective Janus kinase 2 (JAK2) inhibitors.[9] Given the structural similarity, this compound offers a saturated, three-dimensional alternative that could lead to novel kinase inhibitors with improved physicochemical properties and intellectual property space.

Structure-Activity Relationship (SAR) Insights from 2-Aminopyridine JAK2 Inhibitors [9]

-

The 2-aminopyridine scaffold serves as a key hydrogen-bonding motif within the kinase hinge region.

-

Modifications to the substituents on the pyridine ring and the amino group significantly impact potency and selectivity.

Exploring the SAR of this compound derivatives in various kinase families, such as JNK and PI3K, represents a promising area of research.[10][11]

Caption: Mechanism of action for a this compound-based kinase inhibitor.

III. The Next Wave of Therapeutics: this compound in PROTACs